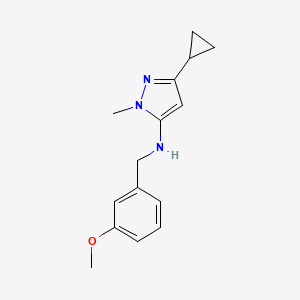

3-cyclopropyl-N-(3-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Description

3-Cyclopropyl-N-(3-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole-based heterocyclic compound characterized by a cyclopropyl substituent at the 3-position of the pyrazole ring, a methyl group at the 1-position, and a 3-methoxybenzylamine moiety at the 5-position. Its molecular formula is C₁₅H₂₀N₃O, with a molecular weight of 258.34 g/mol (excluding the hydrochloride salt form). The compound is typically synthesized via reductive amination or condensation reactions, as evidenced by methodologies applied to structurally similar pyrazole derivatives .

Key physicochemical properties include moderate lipophilicity due to the cyclopropyl and methoxybenzyl groups, which may influence its bioavailability and binding affinity in biological systems. Safety data for its hydrochloride salt (CAS: 1856078-53-9) highlight precautions for handling, including avoiding inhalation, skin contact, and exposure to ignition sources .

Properties

Molecular Formula |

C15H19N3O |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

5-cyclopropyl-N-[(3-methoxyphenyl)methyl]-2-methylpyrazol-3-amine |

InChI |

InChI=1S/C15H19N3O/c1-18-15(9-14(17-18)12-6-7-12)16-10-11-4-3-5-13(8-11)19-2/h3-5,8-9,12,16H,6-7,10H2,1-2H3 |

InChI Key |

IXTREPOFSQNINI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)NCC3=CC(=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

Attachment of the methoxyphenylmethyl group: This step can be carried out through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a methoxyphenylmethyl halide in the presence of a base.

Methylation of the pyrazole ring: The final step involves the methylation of the pyrazole ring, which can be achieved using a methylating agent such as methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 3-cyclopropyl-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halides, bases, and other nucleophiles or electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-cyclopropyl-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers investigate the biological effects of this compound to identify potential therapeutic applications.

Medicine: In medicinal chemistry, 3-cyclopropyl-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine is explored for its potential as a drug candidate. Its structure may allow it to interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other products. Its unique chemical properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of N-substituted pyrazole-5-amines, which are explored for diverse applications, including antimicrobial agents and pharmaceutical intermediates. Below is a detailed comparison with structurally analogous compounds:

Key Findings :

Substituent Effects on Synthesis :

- The tert-butyl group in 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine enables a solvent-free one-pot synthesis with high yield (82%), attributed to steric stabilization of intermediates .

- In contrast, cyclopropyl-containing analogs (e.g., the target compound) may require controlled reaction conditions due to the strain inherent to the cyclopropane ring .

Positional Isomerism (Methoxybenzyl Groups): The 3-methoxybenzyl substituent (target compound) vs. 4-methoxybenzyl () or 2-methoxybenzyl () alters electronic and steric profiles.

Biological Activity :

- Derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine () demonstrated antimicrobial activity against Staphylococcus aureus (MIC: 4–16 µg/mL). The 3-methoxybenzyl analog’s activity remains unreported but is hypothesized to vary due to differences in membrane permeability or target binding .

- Pyridinyl-substituted analogs () show distinct pharmacodynamic profiles, likely due to the aromatic nitrogen’s role in hydrogen bonding .

Biological Activity

3-Cyclopropyl-N-(3-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C15H19N3O

- Molecular Weight : 257.33 g/mol

- Structural Features : The compound features a cyclopropyl group, a methoxybenzyl moiety, and a pyrazolylamine functional group. These structural characteristics contribute to its lipophilicity and interaction with biological targets.

Research indicates that 3-cyclopropyl-N-(3-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine may act through various mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes, which could be beneficial in treating conditions such as cancer and infections.

- Receptor Modulation : The compound has the potential to modulate receptor functions, affecting signaling pathways involved in disease progression.

Antitumor Activity

The pyrazole derivatives, including 3-cyclopropyl-N-(3-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, have shown promise as antitumor agents. Research has demonstrated their efficacy against various cancer cell lines by inhibiting critical pathways involved in tumor growth:

- Targeted Pathways : Pyrazole derivatives have been noted for their inhibitory activity against BRAF(V600E), EGFR, and other kinases associated with cancer progression .

Anti-inflammatory and Antibacterial Effects

In addition to antitumor properties, the compound exhibits anti-inflammatory and antibacterial activities. Studies have shown that similar pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and demonstrate significant antibacterial effects against various pathogens .

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives similar to 3-cyclopropyl-N-(3-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine:

- Study on Antitumor Efficacy :

- Inflammatory Response Modulation :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Cyclopropyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | C15H19N3O | Different methoxy substitution position |

| 3-Cyclopropyl-N-(2-fluorobenzyl)-1-methyl-1H-pyrazol-5-amine | C15H18FN3 | Incorporates a fluorine atom instead of methoxy |

The unique combination of functional groups in 3-cyclopropyl-N-(3-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine enhances its biological activity compared to structurally similar compounds. The methoxybenzyl moiety may improve lipophilicity, facilitating better interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.